imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans
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Overview
Description
Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans: is a complex organic compound characterized by its unique cyclobutyl structure and tert-butoxy group
Preparation Methods
The synthesis of imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans involves several steps. The synthetic route typically starts with the preparation of the cyclobutyl ring, followed by the introduction of the tert-butoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans include other cyclobutyl derivatives and tert-butoxy-containing compounds. What sets this compound apart is its unique combination of the imino group and the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties. Some similar compounds include:
- Cyclobutylamine
- Tert-butoxycyclobutane
- Sulfanone derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
2680525-00-0 |
---|---|
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
imino-methyl-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-7-5-8(6-7)13(4,10)11/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
TYEHADAXFHCRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)S(=N)(=O)C |
Purity |
95 |
Origin of Product |
United States |
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